

# Independent Verification of Bomedemstat (BO-1236) Findings: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BO-1236

Cat. No.: B1667345

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug Bomedemstat (formerly known as **BO-1236**, also **IMG-7289** or **MK-3543**), a first-in-class, orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), against current therapeutic alternatives for the treatment of myeloproliferative neoplasms (MPNs).<sup>[1][2][3]</sup> The data presented is collated from published clinical trial findings to facilitate an independent verification of Bomedemstat's performance.

## Mechanism of Action

Bomedemstat functions by inhibiting the human enzyme lysine-specific demethylase-1 (LSD1), an epigenetic regulator that plays a crucial role in the self-renewal of malignant hematopoietic stem cells and the maturation of megakaryocytes.<sup>[1][3]</sup> LSD1 is overexpressed in MPNs.<sup>[4][5]</sup> By inhibiting LSD1, Bomedemstat aims to control the overproduction of blood cells, particularly platelets, and potentially modify the disease course.<sup>[5][6]</sup> Specifically, LSD1 demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), which leads to transcriptional repression of some genes and activation of others. Inhibition of LSD1 by Bomedemstat enhances H3K4 methylation, leading to increased expression of tumor suppressor genes, and promotes H3K9 methylation, which decreases the transcription of tumor-promoting genes.<sup>[7]</sup>

## Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and the structure of clinical investigations, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Bomedemstat in inhibiting LSD1.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for Bomedemstat clinical trials.

# Performance Comparison: Bomedemstat vs. Alternatives

The clinical development of Bomedemstat has focused on two primary MPNs: Essential Thrombocythemia (ET) and Myelofibrosis (MF).

## Bomedemstat in Essential Thrombocythemia (ET)

Alternative: Hydroxyurea is a standard first-line cytoreductive therapy for high-risk ET.[\[8\]](#)[\[9\]](#)

Clinical Trial Data:

| Endpoint/Parameter        | Bomedemstat (Phase 2b, NCT04254978) <a href="#">[10]</a>                                                                            | Notes                                                                                            |
|---------------------------|-------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Patient Population        | Patients with ET resistant/intolerant to at least one standard treatment.                                                           | 88% of patients previously treated with hydroxyurea met ELN criteria for resistance/intolerance. |
| Primary Objective         | Safety and response (platelet count $\leq 400 \times 10^9/L$ without thromboses).                                                   |                                                                                                  |
| Platelet Count Reduction  | 91% of patients treated for $\geq 12$ weeks achieved a platelet count $\leq 400 \times 10^9/L$ .                                    | Median time to response was 8.1 weeks.                                                           |
| Durable Response          | 83% of patients treated for $> 24$ weeks achieved a durable response (platelet count $\leq 400 \times 10^9/L$ for $\geq 12$ weeks). |                                                                                                  |
| Symptom Improvement (TSS) | In patients with baseline TSS $\geq 10$ , 69% showed reductions at Week 12.                                                         | 38% had improvements of $> 10$ points.                                                           |
| Mutant Allele Frequency   | At Week 24, 87% of evaluable patients had a decrease in JAK2 and CALR allele frequencies.                                           | Mean decrease of -29%.                                                                           |
| Common Adverse Events     | Dysgeusia (52%), fatigue (34%), constipation (32%), arthralgia (27%), thrombocytopenia (25%).                                       |                                                                                                  |

Ongoing Comparative Trial: A Phase 3 trial (NCT06456346, Shorespan-007) is currently evaluating Bomedemstat against hydroxyurea in treatment-naive ET patients.[\[8\]](#)[\[9\]](#)[\[11\]](#)[\[12\]](#) The primary endpoint is the durable clinicohematologic response rate.[\[8\]](#)[\[9\]](#)[\[11\]](#)[\[12\]](#)

## Bomedemstat in Myelofibrosis (MF)

Alternative: Ruxolitinib (a JAK1/2 inhibitor) is the standard of care for managing symptoms and splenomegaly in intermediate- to high-risk MF.[4][13]

Clinical Trial Data:

| Endpoint/Parameter            | Bomedemstat (Phase 2, NCT03136185)[14][15]                                                         | Notes                                                           |
|-------------------------------|----------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Patient Population            | Patients with advanced MF intolerant, refractory, or inadequately controlled by approved therapy.  | 83% of patients had prior treatment with ruxolitinib.[15]       |
| Spleen Volume Reduction (SVR) | At 24 weeks, 64% of evaluable patients had a reduction in spleen volume.                           | 28% had an SVR of $\geq 20\%.$ [14]                             |
| Symptom Improvement (TSS)     | At 24 weeks, 55% of all patients had a decrease in TSS.                                            | 22% experienced a decrease of $\geq 50\%.$ [14]                 |
| Bone Marrow Fibrosis          | 85% of patients had improved or stable bone marrow fibrosis scores post-baseline.[14]              |                                                                 |
| Anemia                        | 90% of transfusion-independent patients at baseline had stable or improved hemoglobin levels. [14] | 44% had an increase of at least 1.0 g/dL.[14]                   |
| Common Adverse Events         | Not detailed in the provided search results.                                                       | The treatment was generally reported as well-tolerated.[14][15] |

Combination Therapy: A Phase 2 study has also evaluated Bomedemstat in combination with ruxolitinib for patients with MF, demonstrating safety and favorable efficacy in both JAK inhibitor-naïve and previously treated patients.[13]

## Experimental Protocols

### Phase 2b Study in Essential Thrombocythemia (NCT04254978)

- Study Design: An ongoing, global, open-label, Phase 2b study.[[10](#)]
- Participants: Patients with ET requiring cytoreductive therapy who are resistant or intolerant to at least one standard treatment, with a platelet count  $>450 \times 10^9/L$  and hemoglobin  $\geq 10$  g/dL.[[10](#)]
- Intervention: Bomedemstat administered orally once daily. The starting dose is 0.6 mg/kg/d, titrated to maintain a platelet count of 200-400x10<sup>9</sup>/L.[[10](#)]
- Primary Outcome Measures: Safety and the proportion of patients achieving a platelet count  $\leq 400 \times 10^9/L$  without thrombotic events.[[10](#)]
- Key Secondary Outcome Measures: Durability of response, symptom improvement as measured by the Total Symptom Score (TSS), and reduction in white blood cell counts and mutation burden.[[10](#)]

### Phase 2 Study in Advanced Myelofibrosis

#### (NCT03136185)

- Study Design: An ongoing, global, open-label, Phase 2 study.[[15](#)]
- Participants: Patients with intermediate-2 or high-risk MF who are intolerant, refractory, resistant, or inadequately controlled by approved therapy, with a platelet count  $\geq 100 \times 10^9/L$ . [[15](#)]
- Intervention: Bomedemstat administered orally once daily. The starting dose is 0.6 mg/kg/d, with titration as needed to achieve a target platelet count of 50-75x10<sup>9</sup>/L.[[15](#)]
- Primary Outcome Measures: Safety, reduction in spleen volume as measured by MRI/CT, and reduction in total symptom scores (TSS) using the MPN-SAF instrument.[[15](#)]

- Key Secondary Outcome Measures: Changes in bone marrow fibrosis, anemia, and the allelic frequencies of mutations.[15]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]
- 2. merck.com [merck.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis [mdpi.com]
- 5. Updates from a Phase II study of bomedemstat for the treatment of essential thrombocythemia | VJHemOnc [vjhemonc.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Bomedemstat | C28H34FN7O2 | CID 122460381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bomedemstat vs Hydroxyurea for Essential Thrombocythemia (MK-3543-007) [clinicaltrials.stanford.edu]
- 9. merckclinicaltrials.com [merckclinicaltrials.com]
- 10. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bomedemstat vs Hydroxyurea for Essential Thrombocythemia - MSD [msdclinicaltrials.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. deceraclinical.com [deceracclinical.com]
- 14. onclive.com [onclive.com]
- 15. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Independent Verification of Bomedemstat (BO-1236) Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667345#independent-verification-of-bo-1236-s-published-findings>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)